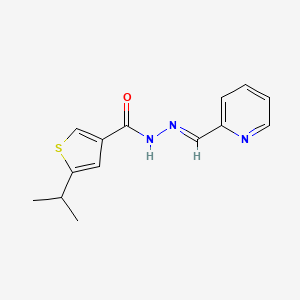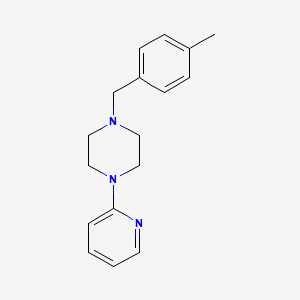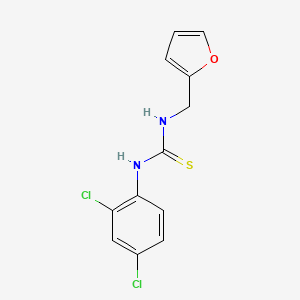
5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide, also known as IPTC, is a chemical compound with potential applications in the field of medicinal chemistry. IPTC is a hydrazone derivative of 3-thiophenecarboxylic acid and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide is not fully understood, but studies have suggested that it may act by inhibiting various cellular pathways involved in cancer cell growth and proliferation. 5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide has been shown to inhibit the activity of various enzymes involved in DNA synthesis and repair, as well as the production of reactive oxygen species, which can contribute to cancer cell growth and survival.
Biochemical and Physiological Effects
5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide has been shown to have minimal toxicity in vitro and in vivo, with studies demonstrating its low cytotoxicity towards normal cells. 5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide has also been shown to have antioxidant properties, which may contribute to its anticancer and antimicrobial effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide in lab experiments is its high purity and yield, which allows for consistent and reproducible results. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
For 5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide research include further investigation of its mechanism of action, as well as its potential as a therapeutic agent for cancer and microbial infections. Additionally, the development of 5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide derivatives with improved potency and selectivity may lead to the development of more effective treatments for these diseases.
Synthesemethoden
5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide has been synthesized using various methods, including refluxing 3-thiophenecarboxylic acid with isopropylamine, followed by the addition of 2-pyridinecarboxaldehyde. Another method involves reacting 3-thiophenecarboxylic acid with isopropylhydrazine, followed by the addition of 2-pyridinecarboxaldehyde. These methods have yielded 5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide with high purity and yield.
Wissenschaftliche Forschungsanwendungen
5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5-isopropyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide has been investigated for its potential as an antimicrobial agent, with studies demonstrating its ability to inhibit the growth of various bacteria and fungi.
Eigenschaften
IUPAC Name |
5-propan-2-yl-N-[(E)-pyridin-2-ylmethylideneamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-10(2)13-7-11(9-19-13)14(18)17-16-8-12-5-3-4-6-15-12/h3-10H,1-2H3,(H,17,18)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHRAWKXORBGKJ-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)NN=CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CS1)C(=O)N/N=C/C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chlorophenyl)thio]-N-cyclopentylpropanamide](/img/structure/B5869418.png)

![5,6-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5869422.png)
![2-(4-bromo-2-nitrophenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5869433.png)
![5-benzyl-6-methyl-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5869438.png)

![1-[6-(benzyloxy)-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl]ethanone](/img/structure/B5869463.png)

![N-(2,3-dimethylphenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5869476.png)
![N'-(2-furylmethylene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5869479.png)
![N,N-diethyl-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B5869488.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5869496.png)

![1-[2-(4-ethoxyphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5869511.png)